molecular formula C21H23N5O4S B12453545 N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide

Cat. No.: B12453545
M. Wt: 441.5 g/mol
InChI Key: JNFGUQSELOOXNA-UHFFFAOYSA-N
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Description

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a nitrobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with acetyl chloride to form the acetylpiperazine intermediate.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the acetylpiperazine intermediate reacts with a halogenated benzene derivative.

    Formation of the Carbamothioyl Group: This involves the reaction of the phenylpiperazine intermediate with thiocarbamoyl chloride under controlled conditions.

    Introduction of the Nitrobenzamide Moiety: The final step involves the reaction of the carbamothioyl intermediate with 4-methyl-3-nitrobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide.
  • **N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide.

Uniqueness

N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H23N5O4S/c1-14-3-4-16(13-19(14)26(29)30)20(28)23-21(31)22-17-5-7-18(8-6-17)25-11-9-24(10-12-25)15(2)27/h3-8,13H,9-12H2,1-2H3,(H2,22,23,28,31)

InChI Key

JNFGUQSELOOXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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